Cas no 2229243-29-0 (4-(2,3-dihydro-1H-inden-1-yl)butanal)

4-(2,3-dihydro-1H-inden-1-yl)butanal is a versatile intermediate in organic synthesis, particularly valued for its indane-derived structure, which imparts rigidity and stability to derived compounds. Its aldehyde functionality enables further derivatization through condensation, reduction, or nucleophilic addition reactions, making it useful in the preparation of pharmaceuticals, fragrances, and specialty chemicals. The compound’s cyclic framework enhances stereochemical control in synthetic pathways, while its balanced lipophilicity improves solubility in organic media. Its well-defined reactivity profile allows for selective modifications, supporting applications in fine chemical and material science research. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
4-(2,3-dihydro-1H-inden-1-yl)butanal structure
2229243-29-0 structure
Product Name:4-(2,3-dihydro-1H-inden-1-yl)butanal
CAS No:2229243-29-0
MF:C13H16O
MW:188.265543937683
CID:5887101
PubChem ID:88184798
Update Time:2025-11-01

4-(2,3-dihydro-1H-inden-1-yl)butanal Chemical and Physical Properties

Names and Identifiers

    • 4-(2,3-dihydro-1H-inden-1-yl)butanal
    • SCHEMBL7683388
    • 2229243-29-0
    • EN300-1746110
    • Inchi: 1S/C13H16O/c14-10-4-3-6-12-9-8-11-5-1-2-7-13(11)12/h1-2,5,7,10,12H,3-4,6,8-9H2
    • InChI Key: VKPZEMJNCIKXMT-UHFFFAOYSA-N
    • SMILES: O=CCCCC1C2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 188.120115130g/mol
  • Monoisotopic Mass: 188.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1Ų

4-(2,3-dihydro-1H-inden-1-yl)butanal Pricemore >>

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Additional information on 4-(2,3-dihydro-1H-inden-1-yl)butanal

Comprehensive Overview of 4-(2,3-dihydro-1H-inden-1-yl)butanal (CAS No. 2229243-29-0)

4-(2,3-dihydro-1H-inden-1-yl)butanal (CAS No. 2229243-29-0) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique indenyl and butanal functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, which combines an indene moiety with an aldehyde group, makes it particularly valuable for applications in drug discovery and material science.

The chemical properties of 4-(2,3-dihydro-1H-inden-1-yl)butanal are of particular interest to researchers. Its aldehyde functionality allows for various chemical transformations, including condensation reactions, reductions, and nucleophilic additions. These reactions are crucial for the development of novel compounds with potential therapeutic benefits. Additionally, the indene ring system contributes to the compound's stability and reactivity, making it a preferred choice for synthetic chemists working on heterocyclic compounds and pharmaceutical intermediates.

In recent years, the demand for 4-(2,3-dihydro-1H-inden-1-yl)butanal has increased due to its role in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug development, given the structural similarities to other indene-derived compounds with known neurological activity. This aligns with current trends in the pharmaceutical industry, where there is a growing focus on neurodegenerative diseases and mental health disorders.

From a market perspective, 4-(2,3-dihydro-1H-inden-1-yl)butanal is gaining traction as a key building block in fine chemical synthesis. Its use in the production of flavors, fragrances, and specialty chemicals has further expanded its commercial relevance. Companies specializing in custom synthesis and contract research organizations (CROs) are increasingly incorporating this compound into their portfolios to meet the needs of clients in the life sciences sector.

The synthesis of 4-(2,3-dihydro-1H-inden-1-yl)butanal typically involves multi-step organic reactions, including Friedel-Crafts alkylation and oxidation processes. These methods are well-documented in the literature, ensuring reproducibility and scalability for industrial applications. Researchers are also exploring greener synthetic routes, such as catalytic hydrogenation and biocatalysis, to align with the growing emphasis on sustainable chemistry.

Safety and handling of 4-(2,3-dihydro-1H-inden-1-yl)butanal are critical considerations for laboratory and industrial settings. While the compound is not classified as a hazardous material, standard precautions for handling organic aldehydes should be observed. Proper storage conditions, including protection from moisture and light, are recommended to maintain its stability over time.

Looking ahead, the future of 4-(2,3-dihydro-1H-inden-1-yl)butanal appears promising, with ongoing research exploring its potential in material science and nanotechnology. Its unique structural features make it a candidate for designing functional polymers and advanced materials with tailored properties. As the scientific community continues to uncover new applications, this compound is poised to play an increasingly important role in cutting-edge research and industrial innovation.

For researchers and industry professionals seeking reliable information on 4-(2,3-dihydro-1H-inden-1-yl)butanal, it is essential to consult up-to-date literature and technical data sheets. The compound's CAS number (2229243-29-0) serves as a unique identifier for accurate sourcing and regulatory compliance. With its diverse applications and growing importance in chemical research, this compound represents an exciting area of exploration for scientists and entrepreneurs alike.

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